The presence of five fluorine atoms makes 3,3,4,4,4-Pentafluorobutan-2-one a fluorinated organic molecule. Fluorine substitution can significantly alter the properties of a molecule, impacting factors like reactivity, stability, and solubility. Researchers might explore how these properties of 3,3,4,4,4-Pentafluorobutan-2-one can be utilized in various synthetic applications [1].
The ketone functional group (C=O) within the molecule makes 3,3,4,4,4-Pentafluorobutan-2-one a potential building block for synthesizing more complex molecules. Studies might investigate its use in creating novel fluorinated pharmaceuticals or functional materials [2].
The unique combination of fluorine atoms and a ketone group might be of interest for researchers in physical chemistry. Investigations into the molecule's physical properties, such as boiling point, density, and dipole moment, could contribute to a broader understanding of fluorinated organic compounds [3].
The information above is based on the general properties of 3,3,4,4,4-Pentafluorobutan-2-one's structure and may not reflect specific research applications. Further scientific literature searches might be required to identify documented research using this compound.
3,3,4,4,4-Pentafluorobutan-2-one is a highly fluorinated ketone characterized by its five fluorine atoms attached to a butanone backbone. Its molecular formula is C4F5O, and it is recognized for its unique physical and chemical properties, including high thermal stability and reactivity due to the presence of fluorine atoms. This compound is typically a colorless liquid that exhibits significant volatility and flammability, making it hazardous under certain conditions .
Fluorinated compounds can be corrosive to skin and eyes.
The high electronegativity of fluorine can alter the reactivity of the molecule, potentially leading to unforeseen toxic effects.
Several methods exist for synthesizing 3,3,4,4,4-pentafluorobutan-2-one:
3,3,4,4,4-Pentafluorobutan-2-one finds applications in various fields:
Interaction studies involving 3,3,4,4,4-pentafluorobutan-2-one focus on its reactivity with biological molecules. Research indicates that its fluorinated nature allows it to interact selectively with thiol groups in proteins and other biomolecules. Such interactions can be monitored using Nuclear Magnetic Resonance spectroscopy to observe changes in chemical shifts that indicate binding events or conformational changes in target molecules .
Several compounds share structural similarities with 3,3,4,4,4-pentafluorobutan-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4F5BrO | Contains bromine; used in various organic synthesis reactions. |
1-Chloro-3,3,4,4-tetrafluorobutan-2-one | C4F4ClO | One less fluorine; exhibits different reactivity patterns. |
1-Fluoro-3-fluoroacetylbutane | C6F6O | Contains multiple fluoro groups; used as a reagent in organic synthesis. |
1-Bromo-1-fluoro-2-butanone | C5F5BrO | Similar reactivity; used in pharmaceutical applications. |
What sets 3,3,4,4,4-pentafluorobutan-2-one apart from these similar compounds is its high degree of fluorination combined with its ketone functionality. This unique combination imparts distinctive physical properties such as high thermal stability and specific reactivity patterns that are advantageous for certain applications in organic synthesis and analytical chemistry .
Flammable;Irritant